molecular formula C13H17N3O2 B4182720 N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide

Cat. No.: B4182720
M. Wt: 247.29 g/mol
InChI Key: XVBYWFPOYJJSMN-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide is a chemical compound with a unique structure that includes a pyrrolidinone ring and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with 3-(2-oxo-1-pyrrolidinyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
  • N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
  • 2-(2-Oxo-1-pyrrolidinyl)-N-[3-(2,2,4,6-tetramethyl-1-piperidinyl)propyl]acetamide

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide stands out due to its unique combination of a pyrrolidinone ring and an isonicotinamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12-3-1-9-16(12)10-2-6-15-13(18)11-4-7-14-8-5-11/h4-5,7-8H,1-3,6,9-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBYWFPOYJJSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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